
Marinopyrrole A
Übersicht
Beschreibung
Marinopyrrole A is a marine natural product first isolated from a species of marine-derived streptomycetes. It has garnered significant attention due to its potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound belongs to a unique class of bipyrrole antibiotics and has shown promising potential in combating antibiotic-resistant bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Marinopyrrole A involves several key steps. One of the notable synthetic routes includes an intermolecular Ullman coupling reaction to form the bispyrrole system . The Nicolaou group developed a five-step method to access this compound derivatives, which involves chiral separation of the atropisomers . The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. The primary challenge lies in maintaining the structural integrity and biological activity of the compound during large-scale production. Current methods involve the use of bioreactors and fermentation processes to cultivate the marine-derived streptomycetes, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Marinopyrrole A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity and reduce potential side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and methanol are frequently used, and reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from these reactions are often derivatives of this compound with enhanced antibiotic properties. For instance, a para-trifluoromethyl analog of this compound has shown significantly higher potency against MRSA compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
1.1 Overview of Antibacterial Activity
Marinopyrrole A exhibits potent antibacterial activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is notable for its rapid and concentration-dependent bactericidal action, which is superior to traditional antibiotics like vancomycin and linezolid. The compound demonstrates a favorable resistance profile and limited toxicity to mammalian cells at therapeutic concentrations.
1.2 Structure-Activity Relationship Studies
Research has identified several derivatives of this compound that enhance its antibacterial efficacy. For instance, a derivative designated as compound 1a showed a 2-4 fold improvement in minimum inhibitory concentration (MIC) against MRSA compared to the parent compound. This derivative also exhibited reduced susceptibility to serum inhibition, making it a valuable scaffold for further optimization in antibiotic development .
Table 1: Comparative Antibacterial Potency of this compound Derivatives
Compound | MIC (μM) against MRSA | Potency Improvement | Serum Susceptibility |
---|---|---|---|
This compound | >500 | - | High |
Compound 1a | 3.8 | 2-4 fold | Low |
Anti-Cancer Applications
2.1 Mechanism of Action
This compound has been investigated for its anti-cancer properties, particularly in targeting MYC-driven cancers. The derivative MP1 has shown promising results in inhibiting MYC activity and demonstrating anti-cancer effects in various models . This suggests that this compound could serve as a basis for developing novel anti-cancer therapies.
2.2 Case Studies
In a study focusing on MYC-driven medulloblastoma, MP1 was found to effectively reduce tumor growth in vitro and in vivo, showcasing its potential as a therapeutic agent against aggressive cancer types . The compound's ability to modulate critical pathways involved in cancer progression highlights its versatility beyond antibacterial applications.
Pharmacological Properties
3.1 Binding Affinity and Toxicity
This compound displays significant binding affinity for plastic surfaces, which may be advantageous for applications involving medical devices or drug delivery systems . Its toxicity profile indicates limited adverse effects at concentrations exceeding therapeutic levels, making it suitable for topical applications.
3.2 Post-Antibiotic Effect
The post-antibiotic effect of this compound is prolonged compared to standard antibiotics, suggesting that it may provide lasting protection against bacterial regrowth after treatment cessation . This characteristic is crucial for developing effective treatment regimens against persistent infections.
Wirkmechanismus
The exact mechanism of action of Marinopyrrole A is not fully understood. it is known to exhibit potent bactericidal activity against MRSA by disrupting bacterial cell wall synthesis and causing rapid cell death. The compound’s ability to bind to specific bacterial proteins and inhibit their function is a key aspect of its antibiotic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: A well-known antibiotic used to treat MRSA infections. Marinopyrrole A has shown higher potency than vancomycin in some studies.
Linezolid: Another antibiotic used against resistant bacterial strains. This compound’s rapid bactericidal activity offers a potential advantage over linezolid.
Daptomycin: Known for its use in treating skin infections caused by Gram-positive bacteria. This compound’s unique bipyrrole structure sets it apart from daptomycin.
Uniqueness
This compound’s uniqueness lies in its bipyrrole structure and its marine origin, which contribute to its potent antibiotic activity and ability to overcome some forms of antibiotic resistance. Its derivatives have shown enhanced activity and reduced susceptibility to serum inhibition, making it a promising candidate for further development.
Biologische Aktivität
Marinopyrrole A is a marine-derived natural product with significant biological activity, particularly as an antibiotic against methicillin-resistant Staphylococcus aureus (MRSA). This compound has garnered attention due to its unique structural features and potent pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various strains of bacteria, and potential therapeutic applications.
Chemical Structure and Derivatives
This compound is characterized by a pyrrole ring structure that contributes to its antibacterial properties. Research has focused on synthesizing various derivatives to enhance its efficacy and reduce susceptibility to serum inactivation, which limits its clinical application. Notable derivatives include:
- Derivative 1a : Exhibits a 2-4 fold improved minimum inhibitory concentration (MIC) against MRSA compared to this compound and shows rapid bactericidal activity.
- Derivative 1e : Demonstrates improved potency and reduced serum inhibition while maintaining strong concentration-dependent killing kinetics against MRSA.
The mechanism of action (MoA) of this compound involves the disruption of bacterial membrane integrity. Studies have shown that this compound acts as a protonophore, leading to membrane depolarization and dissipation of the proton motive force (PMF), essential for bacterial viability. This action does not compromise the structural integrity of the cytoplasmic membrane but instead facilitates proton transport into the cell, ultimately leading to bacterial death .
Efficacy Against MRSA
This compound has been extensively studied for its antibacterial properties, particularly against MRSA strains. Key findings include:
- Concentration-Dependent Bactericidal Activity : this compound exhibits potent bactericidal activity with a low MIC, demonstrating effective killing kinetics comparable to or superior to traditional antibiotics like vancomycin and linezolid .
- Post-Antibiotic Effect : It displays a prolonged post-antibiotic effect, allowing for continued suppression of bacterial growth even after the drug is removed .
- Limited Cytotoxicity : The compound shows minimal toxicity to mammalian cell lines at concentrations exceeding 20× MIC, indicating a favorable therapeutic index .
Time-Kill Kinetics
In vitro studies have demonstrated the time-kill kinetics of this compound and its derivatives. The following table summarizes key findings from time-kill experiments:
Compound | Concentration (× MIC) | Kill Rate (log reduction at 4 hours) | Serum Inhibition |
---|---|---|---|
This compound | 1× (0.39 μM) | 1 log | Yes |
10× (3.9 μM) | >3 log | Yes | |
20× (7.8 μM) | >4 log | Yes | |
Derivative 1a | 10× | >4 log | Less |
Derivative 1e | 20× | >4 log | Less |
These results indicate that while this compound is effective at higher concentrations, modifications in its structure can significantly enhance its activity and reduce serum inactivation.
Case Studies
Several studies have highlighted the effectiveness of this compound against various MRSA strains:
- Clinical Relevance : this compound was shown to retain potent activity against both hospital-acquired and community-acquired MRSA strains, emphasizing its potential as a therapeutic agent in treating resistant infections .
- Structural Modifications : Research has led to the identification of several analogs that maintain or enhance antibacterial efficacy while overcoming limitations posed by human serum . Such modifications are crucial for developing effective systemic treatments.
- Potential for Broader Applications : Beyond MRSA, this compound has also shown activity against Toxoplasma gondii with an IC50 of 0.31 μM, suggesting potential applications in antiparasitic therapies as well .
Eigenschaften
IUPAC Name |
[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJBTMRYKRTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Marinopyrrole A?
A1: this compound acts as a selective antagonist of Myeloid Cell Leukemia 1 (Mcl-1). [] Unlike BH3 mimetics, which disrupt protein-protein interactions, this compound targets Mcl-1 for proteasomal degradation, leading to apoptosis. [, ]
Q2: How does this compound induce Mcl-1 degradation?
A2: While the exact mechanism is not fully elucidated, studies show that this compound binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other inhibitors that primarily disrupt protein-protein interactions.
Q3: What are the downstream effects of Mcl-1 inhibition by this compound?
A3: Mcl-1 inhibition by this compound leads to the release of pro-apoptotic proteins like Bim, causing the activation of the intrinsic apoptosis pathway and ultimately cell death. [] This effect is particularly potent in Mcl-1-dependent cancer cells. [, ]
Q4: Does this compound affect other Bcl-2 family members?
A4: this compound demonstrates selectivity towards Mcl-1. [] Although some studies suggest it might also interact with Bcl-xL, its affinity for Mcl-1 is significantly higher. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H3Br3Cl2N2O2, and its molecular weight is 529.65 g/mol. [, ]
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and HRMS are available for this compound and its derivatives, confirming their structures. [, , , ]
Q7: Have computational studies been conducted on this compound?
A7: Yes, computational methods like virtual screening and molecular docking have been employed to understand the interactions of this compound with Mcl-1 and other potential targets. [, , ]
Q8: Have QSAR models been developed for this compound analogs?
A8: QSAR studies have been conducted on this compound derivatives to explore structure-activity relationships and identify structural features that contribute to their potency and selectivity. []
Q9: How do structural modifications affect the activity of this compound?
A9: Extensive SAR studies have been conducted on this compound, generating numerous derivatives. [, , , , , , ] Modifications include altering the halogenation pattern, introducing various substituents, and exploring different linkers.
Q10: Which modifications have led to improved activity or selectivity?
A10: Introducing a para-trifluoromethyl group significantly enhanced potency against MRSA and MRSE. [] Sulfide and sulfone spacers have yielded potent Mcl-1/Bim disruptors, with certain carboxylate-containing derivatives showing enhanced selectivity. []
Q11: What is known about the stability of this compound?
A11: this compound exhibits sensitivity to serum, significantly reducing its activity in biological settings. [, , ]
Q12: Have any formulation strategies been explored to improve its stability?
A12: Modification of the marinopyrrole scaffold, such as the introduction of chlorine or fluorine atoms, has shown to partially restore activity in the presence of serum. [, ]
Q13: Has the in vivo efficacy of this compound been demonstrated?
A14: this compound showed significant growth inhibition in AML xenograft models. [] Additionally, its derivatives, like KS18, demonstrated efficacy in LGL leukemia rat models and MYCN-amplified neuroblastoma mouse models. [, ]
Q14: What is the in vitro activity of this compound?
A15: this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those dependent on Mcl-1. [, , , ]
Q15: Has this compound been tested in any clinical trials?
A15: No clinical trials have been initiated with this compound yet. Further preclinical investigations are necessary to determine its safety and efficacy for clinical translation.
Q16: Is there cross-resistance with other anti-cancer agents?
A16: Cross-resistance with other anti-cancer agents, particularly those targeting the Bcl-2 family, remains to be fully investigated.
Q17: What is known about the toxicity of this compound?
A19: While preclinical studies suggest that certain this compound derivatives might exhibit manageable toxicity profiles, further investigations are needed to establish its safety for clinical use. [, , ]
Q18: Are there any known biomarkers to predict this compound efficacy?
A21: Mcl-1 expression levels are currently the most promising predictive biomarker for this compound sensitivity. [, ] Patients with high Mcl-1 expression in their tumors might benefit the most from treatment.
Q19: What analytical techniques are used to characterize this compound?
A22: this compound and its derivatives are typically characterized using NMR, IR, HRMS, and various chromatographic techniques like HPLC. [, , , ]
Q20: What is known about the solubility of this compound?
A23: this compound and its analogs are generally lipophilic, potentially limiting their solubility in aqueous solutions. [, ]
Q21: How does solubility affect its bioavailability and efficacy?
A24: Limited solubility can hinder the bioavailability and efficacy of this compound. [] Formulation strategies aimed at improving solubility, like the use of specific excipients, could be crucial for optimizing its therapeutic potential.
Q22: Are there any other Mcl-1 inhibitors under development?
A25: Yes, several other Mcl-1 inhibitors are currently under investigation, including AMG 176, AZD5991, and S63845. [] These compounds employ different mechanisms of action and exhibit varying selectivity profiles.
Q23: When was this compound first discovered?
A26: this compound was first isolated from a marine Streptomyces species in 2008. [, ] Its unique structure and potent antibiotic activity sparked interest in its potential applications.
Q24: What are the potential cross-disciplinary applications of this compound research?
A27: this compound research integrates various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and oncology. [] This interdisciplinary approach is crucial for advancing our understanding of its mode of action, optimizing its therapeutic potential, and exploring its applications in diverse therapeutic areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.